Regiochemical Specificity: 4-Amino-5-Ethylsulfonyl Substitution Pattern vs. 5-Substituted Analogs
The 1,2,4,5-tetrasubstituted benzene pattern of CAS 80036-89-1 provides both the 4-amino nucleophile for amide coupling and the 5-ethylsulfonyl group for pharmacological activity in the final Amisulpride molecule. In contrast, Methyl 5-(ethylsulfonyl)-2-methoxybenzoate (CAS 4840-63-5) bears the ethylsulfonyl group at the 5-position but completely lacks the 4-amino substituent . This functional group difference renders the 5-substituted analog incapable of undergoing the essential amide bond-forming reaction with (1-ethylpyrrolidin-2-yl)methylamine that defines the final synthetic step to Amisulpride.
| Evidence Dimension | Presence of 4-amino group (functionality for amide coupling) |
|---|---|
| Target Compound Data | Present (primary aromatic amine at C4 position) |
| Comparator Or Baseline | Methyl 5-(ethylsulfonyl)-2-methoxybenzoate: Absent (no amino substituent) |
| Quantified Difference | Qualitative functional group difference; reaction with amine coupling partner impossible for comparator |
| Conditions | Structural analysis based on IUPAC nomenclature and CAS registry data |
Why This Matters
Procurement of the incorrect regioisomer results in complete synthetic failure at the final coupling step, leading to batch rejection and production delays.
